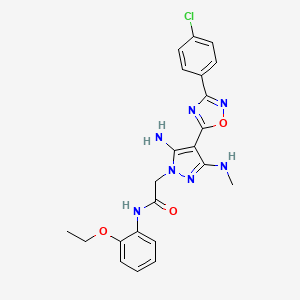

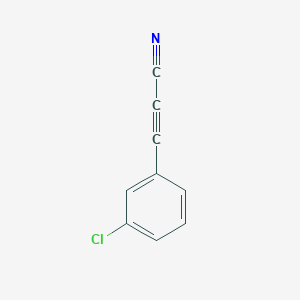

![molecular formula C21H24N2O B2682806 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 497061-15-1](/img/structure/B2682806.png)

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often starts from commercially available indole derivatives . For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide” can be inferred from its IUPAC name. It contains an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is an ethyl group (a two-carbon chain), which is further connected to a benzamide moiety. The benzamide moiety consists of a benzene ring attached to an amide group. The benzene ring in the benzamide moiety is substituted with a tert-butyl group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in the field has focused on synthesizing various compounds and polymers that exhibit remarkable properties. For instance, the synthesis and characterization of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) demonstrated noncrystalline structures with high solubility in polar solvents, exhibiting useful levels of thermal stability (Hsiao, Yang, & Chen, 2000). Similarly, studies on tert-butyl phenylazocarboxylates highlighted their versatility as building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Biological Applications and Mechanistic Studies

While direct studies on 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide specifically within biological contexts were not highlighted, related research emphasizes the importance of structural analogs in biological applications. Novel bi-heterocyclic benzamides, for instance, were synthesized and found to be potent inhibitors against alkaline phosphatase, suggesting potential therapeutic applications (Abbasi et al., 2019). Another study focused on the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides, exploring their anti-inflammatory and analgesic activities (Pau et al., 1999).

Material Science and Engineering Applications

In material science, the research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides demonstrated the significant roles of amphiphilic properties and side-chain conformations in controlling gelating properties, paving the way for novel organogel designs (Wu et al., 2011).

Direcciones Futuras

The future directions for research on “4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide” and similar compounds could involve exploring their potential biological activities and applications in medicine. Given the biological activities of indole derivatives , these compounds could be further investigated for their potential therapeutic effects. Additionally, the synthesis methods could be optimized to improve yield and selectivity .

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOZJFSOPZZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)

![4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2682728.png)

![3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2682732.png)

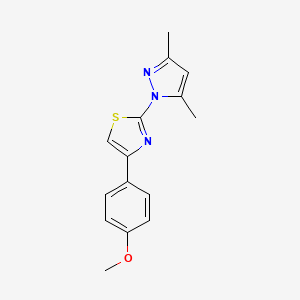

![3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2682733.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2682739.png)

![N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2682743.png)

![1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2682744.png)

![1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2682745.png)